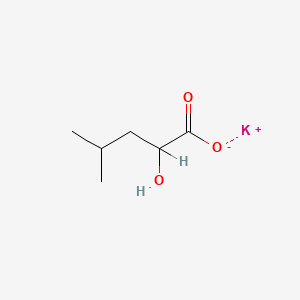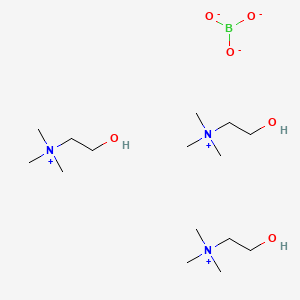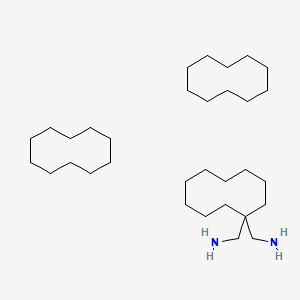
Tricyclodecanebis(methylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclodecanebis(methylamine) is a chemical compound with the molecular formula C32H66N2 and a molecular weight of 478.87984 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tricyclodecanebis(methylamine) typically involves the reaction of tricyclodecane with methylamine under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of tricyclodecanebis(methylamine) often involves large-scale chemical reactors where the reactants are combined and subjected to specific conditions to yield the desired product. The process is optimized for efficiency and purity, ensuring that the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclodecanebis(methylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can convert tricyclodecanebis(methylamine) into other amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines .
Wissenschaftliche Forschungsanwendungen
Tricyclodecanebis(methylamine) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Tricyclodecanebis(methylamine) is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tricyclodecanebis(methylamine) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Tricyclodecane: Shares a similar core structure but lacks the methylamine groups.
Bis(methylamine) derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: Tricyclodecanebis(methylamine) is unique due to its specific combination of a tricyclodecane core with methylamine groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
26655-37-8 |
|---|---|
Molekularformel |
C32H66N2 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclodecyl]methanamine;cyclodecane |
InChI |
InChI=1S/C12H26N2.2C10H20/c13-10-12(11-14)8-6-4-2-1-3-5-7-9-12;2*1-2-4-6-8-10-9-7-5-3-1/h1-11,13-14H2;2*1-10H2 |
InChI-Schlüssel |
FTDWOAPNFZTQQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCC1.C1CCCCCCCCC1.C1CCCCC(CCCC1)(CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


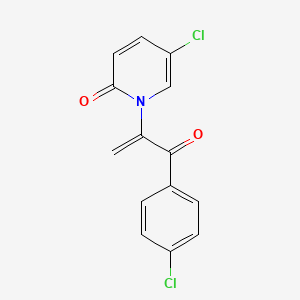
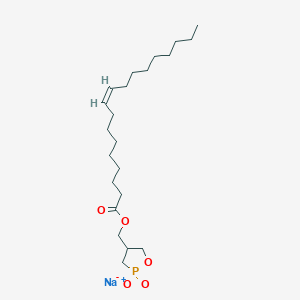

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
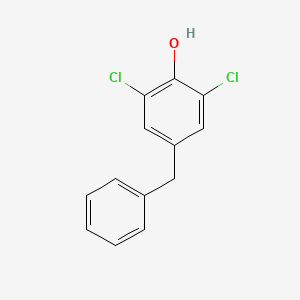
![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)


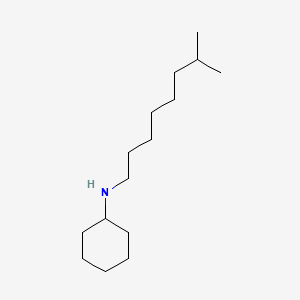
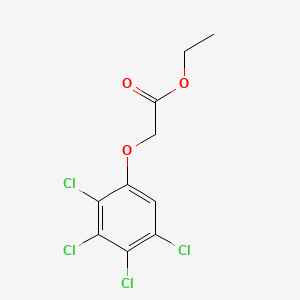
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)

